molecular formula C10H12N4OS B2829905 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine CAS No. 1351615-41-2

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine

Cat. No. B2829905
CAS RN: 1351615-41-2
M. Wt: 236.29
InChI Key: ZCWUNPCHWBZTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, immune response, and neurotransmission. The P2Y6 receptor is activated by uridine diphosphate (UDP), a nucleotide that is released under certain conditions, such as tissue damage and infection. MRS2578 has been used as a tool to study the role of the P2Y6 receptor in different biological systems.

Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

Research has identified imidazo[1,2-a]pyridines and analogues with gastric antisecretory and cytoprotective properties, highlighting their potential as antiulcer agents. These compounds were designed to succeed 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (Sch 28080), showing similar pharmacologic profiles. Notably, metabolism studies indicated major metabolites as thiocyanate anions, suggesting a distinct metabolic pathway compared to the prototype (Kaminski et al., 1987)[https://consensus.app/papers/antiulcer-agents-gastric-antisecretory-metabolic-kaminski/fd4ebfee5d44547fadc82e80f326e47d/?utm_source=chatgpt].

Role of Nitrogen in Inotropic Activity

Investigations into the effects of nitrogen position on the potency of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines have revealed their significance in inotropic activity, crucial for treating congestive heart failure. Subtle changes in nitrogen positioning dramatically affect the compounds' potency, underscoring the importance of structural nuances in designing effective therapeutics (Spitzer et al., 1988)[https://consensus.app/papers/imidazo12apyrimidines-imidazo12apyrazines-role-spitzer/d08b307b2d2f5f428068029cbf2000aa/?utm_source=chatgpt].

Antiviral Activity Against Flaviviridae

A novel class of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine has been developed, targeting the inhibition of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication. This research emphasizes the therapeutic potential of these compounds in antiviral therapy, with specific analogues showing selective inhibition reminiscent of potent antiviral activity (Enguehard-Gueiffier et al., 2013)[https://consensus.app/papers/3biphenylimidazo12apyridines-12bpyridazines-enguehardgueiffier/efe388b9e48853bcb3e907c17c400e5d/?utm_source=chatgpt].

Potential Anti-inflammatory Agents

The synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents showcases the ongoing efforts to find new therapeutic agents. Preliminary in vivo studies on hind paw edema in rats indicate promising anti-inflammatory activity, pointing towards further structure optimization and in-depth research (2022)[https://consensus.app/papers/synthesis-4pyridinyloxymodified/0e0d0fd7fd1c5659bf904d3f1fc21d75/?utm_source=chatgpt].

Potential Anticancer Agents

Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents, highlighting their role as mitotic inhibitors with significant antitumor activity. This research contributes to the development of new chemotherapeutic options for cancer treatment (Temple et al., 1987)[https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt].

properties

IUPAC Name

3-imidazol-1-yl-6-(2-methoxyethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-6-7-16-10-3-2-9(12-13-10)14-5-4-11-8-14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWUNPCHWBZTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.